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molecular formula C10H11ClO2 B8506254 6-(2-Chloro-ethyl)-2,3-dihydro-benzo[1,4]dioxine

6-(2-Chloro-ethyl)-2,3-dihydro-benzo[1,4]dioxine

Cat. No. B8506254
M. Wt: 198.64 g/mol
InChI Key: YMIFFUNOTGVQES-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

A solution of 2-chloro-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone (0.5 g) in trifluoroacetic acid/triethylsilane (4 ml/1.3 ml) was stirred overnight then partitioned between dichloromethane and dilute aqueous sodium bicarbonate solution. The organic extract was dried and evaporated to give a brown oil (0.42 g) This was chromatographed on silica eluting with a dichloromethane/petroleum ether gradient affording the product as a clear oil (0.23 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
trifluoroacetic acid triethylsilane
Quantity
4 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)=O>FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[Cl:1][CH2:2][CH2:3][C:5]1[CH:14]=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClCC(=O)C1=CC2=C(OCCO2)C=C1
Name
trifluoroacetic acid triethylsilane
Quantity
4 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F.C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between dichloromethane and dilute aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCCC1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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